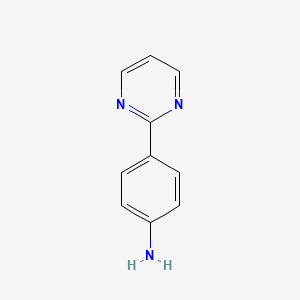
4-(Pyrimidin-2-yl)aniline
Descripción general
Descripción
4-(Pyrimidin-2-yl)aniline is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are of significant interest due to their wide range of biological activities and their applications in medicinal chemistry. The pyrimidine moiety is a key structural component in many pharmaceuticals and is often used as a building block for the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as 4-(Pyrimidin-2-yl)aniline, can be achieved through various synthetic routes. One efficient approach involves the use of pyrimidin-2-yl sulfonates, which can be easily prepared from commercially available materials. These sulfonates can be coupled with anilines to yield a variety of arylaminopyrimidines under mild reaction conditions with good to excellent yields . Additionally, the synthesis of related compounds, such as 2-anilino-4-(thiazol-5-yl)pyrimidines, has been reported using a structure-guided design approach, which led to the discovery of potent cyclin-dependent kinase inhibitors .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of related compounds has been determined, providing insights into the molecular geometry and the interactions within the crystal lattice . These structural analyses are crucial for understanding the molecular basis of the biological activity of these compounds.
Chemical Reactions Analysis
Pyrimidine derivatives can participate in a variety of chemical reactions. For example, they can serve as directing groups for C-H bond amination reactions mediated by cupric acetate, which allows for the effective amination of benzamide derivatives with a variety of amines . Furthermore, pyrimidine derivatives can be used to synthesize novel azo dyes through reactions with different aniline derivatives, demonstrating the versatility of these compounds in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. Computational studies, such as Density Functional Theory (DFT), can be used to predict various properties, including vibrational wavenumbers, chemical shifts, and absorption spectra . Additionally, the antimicrobial activity of these compounds can be assessed using methods like disk diffusion, and their potential as drug candidates can be evaluated through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies .
Aplicaciones Científicas De Investigación
-
Anti-Inflammatory Applications
- Field : Medical and Pharmaceutical Research
- Summary : Pyrimidines display a range of pharmacological effects including anti-inflammatory activities . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Methods : Numerous methods for the synthesis of pyrimidines are described . Detailed SAR (Structure-Activity Relationship) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Antitumor Applications
- Field : Oncology
- Summary : Mer and c-Met kinases, which are commonly overexpressed in various tumors, are ideal targets for the development of antitumor drugs .
- Methods : This study focuses on the design, synthesis, and evaluation of several 2-substituted aniline pyrimidine derivatives as highly potent dual inhibitors of Mer and c-Met kinases for effective tumor treatment .
- Results : The study suggests that these derivatives could be effective for tumor treatment .
-
Broad Therapeutic Applications
- Field : Medical and Pharmaceutical Research
- Summary : Due to its synthetic accessibility and structural diversity, the pyrimidine scaffold has found widespread therapeutic applications, including antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications .
- Methods : The article presents the synthesis of the medicinal agents and highlights the role of the biological target with respect to the disease model .
- Results : This survey attempts to demonstrate the versatility of pyrimidine-based drugs, not only for their potency and affinity but also for the improved medicinal chemistry properties of pyrimidine as a bioisostere for phenyl and other aromatic π systems .
Safety And Hazards
The safety information for “4-(Pyrimidin-2-yl)aniline” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
The future directions for “4-(Pyrimidin-2-yl)aniline” and its derivatives could involve further exploration of their biological activities, including their potential as anticancer agents . Additionally, the development of more potent and efficacious drugs with the pyrimidine scaffold could be a potential area of research .
Propiedades
IUPAC Name |
4-pyrimidin-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVNVJCKWOOLOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499005 | |
| Record name | 4-(Pyrimidin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrimidin-2-yl)aniline | |
CAS RN |
69491-57-2 | |
| Record name | 4-(2-Pyrimidinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69491-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Pyrimidin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

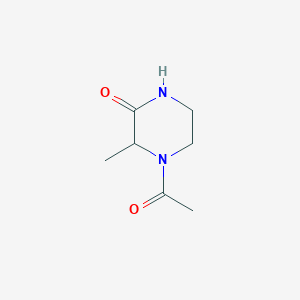
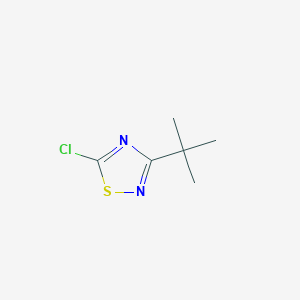
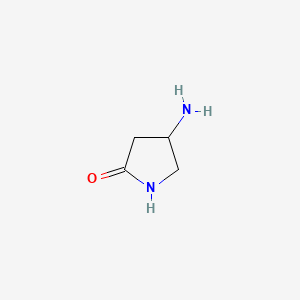
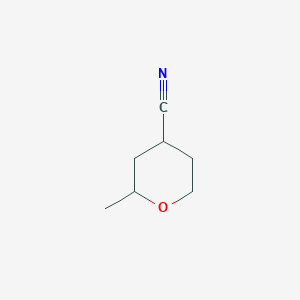
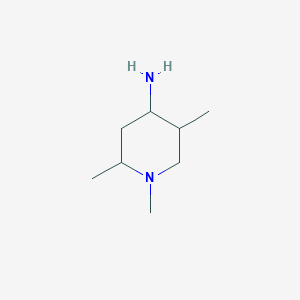
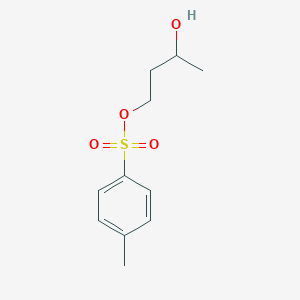
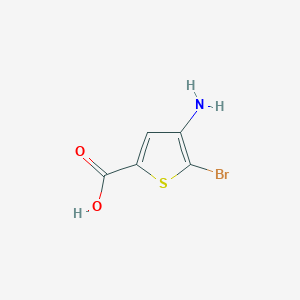
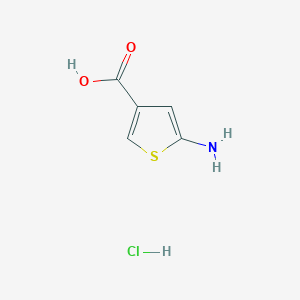
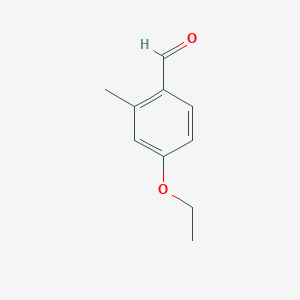
![6,6-Dimethylbicyclo[3.1.1]heptan-2-amine](/img/structure/B1281768.png)
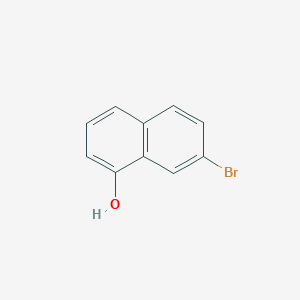
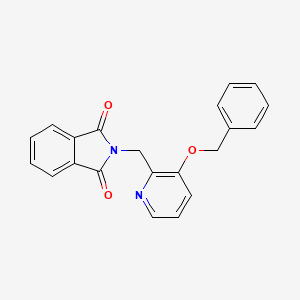
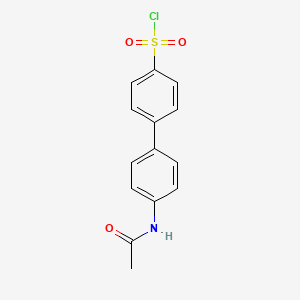
![3-Bromothieno[3,2-b]pyridine](/img/structure/B1281774.png)